molecular formula C23H20N4O4S B1253355 2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide

2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B1253355
M. Wt: 448.5 g/mol
InChI Key: LYBGHJWHZSMJAA-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-[(4-methoxyphenyl)methylidene]-5-oxo-1-phenyl-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Spectral Studies

The compound has been synthesized and analyzed using various techniques, providing foundational knowledge for further research and application development. Patel et al. (2010) have explored similar compounds, detailing their synthesis and spectral analysis. This work forms the basis for understanding the chemical properties and potential applications of such compounds (Patel, Shah, Trivedi, & Vyas, 2010).

Anticancer Activity

One of the significant research applications of this compound is in anticancer studies. Karaburun et al. (2018) synthesized derivatives and investigated their anticancer activity. This research suggests potential applications in developing new treatments for cancer (Karaburun et al., 2018).

Antimicrobial and Antioxidant Agents

Compounds with a similar chemical structure have been evaluated for their antimicrobial and antioxidant properties. Naraboli & Biradar (2017) found that certain derivatives show potent antimicrobial activity against bacteria and fungi and exhibit good antioxidant activity (Naraboli & Biradar, 2017).

Antimicrobial Activity against Mycobacteria

Krátký et al. (2017) focused on the antimicrobial activity of related compounds against mycobacteria, including Mycobacterium tuberculosis, with some derivatives showing high activity levels. This research opens avenues for treating mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017).

Antifungal and Antibacterial Properties

Desai et al. (2021) explored the synthesis of similar imidazolone derivatives and their antimicrobial activity. They found that certain derivatives were potent against fungal strains such as Candida albicans and Aspergillus clavatus (Desai, Wadekar, Mehta, & Pandit, 2021).

Antibacterial Agents

The synthesis of derivatives of this compound and their antibacterial activities were explored by Ramalingam, Ramesh, & Sreenivasulu (2019). Their study provides insights into the potential use of these compounds as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Agents

Evren et al. (2019) synthesized derivatives of a similar compound and evaluated their anticancer activity, showing potential in developing new cancer treatments (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C23H20N4O4S/c1-15-12-20(26-31-15)25-21(28)14-32-23-24-19(13-16-8-10-18(30-2)11-9-16)22(29)27(23)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,26,28)/b19-13+

InChI Key

LYBGHJWHZSMJAA-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CSC2=N/C(=C/C3=CC=C(C=C3)OC)/C(=O)N2C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide

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